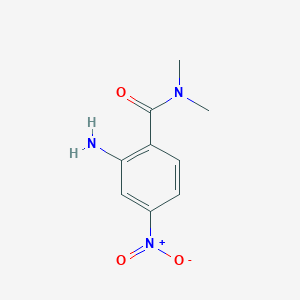

2-amino-N,N-dimethyl-4-nitrobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-dimethyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEZBIDTQJHTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Amino N,n Dimethyl 4 Nitrobenzamide and Analogues

Synthetic Pathways to N,N-Dimethyl-4-nitrobenzamide and its Precursors

The initial step in synthesizing the target compound involves the formation of the benzamide (B126) core, specifically N,N-dimethyl-4-nitrobenzamide. This is typically achieved through the amidation of 4-nitrobenzoic acid or its more reactive derivatives.

Amidation Reactions Employing 4-Nitrobenzoic Acid or its Derivatives with Dimethylamine

The direct condensation of a carboxylic acid with an amine to form an amide is a fundamental transformation in organic synthesis. For the preparation of N,N-dimethyl-4-nitrobenzamide, 4-nitrobenzoic acid is reacted with dimethylamine. To facilitate this reaction, which can be thermodynamically unfavorable under ambient conditions, the carboxylic acid is often activated.

A common industrial route involves a two-step process: first, the conversion of 4-nitrobenzoic acid to a more reactive acyl chloride, followed by reaction with the amine. For example, 4-nitrobenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 4-nitrobenzoyl chloride. This acyl chloride is then reacted with dimethylamine to yield the desired N,N-dimethyl-4-nitrobenzamide. This method is efficient, with yields often reported to be high.

An alternative approach for synthesizing related compounds like p-aminobenzamide starts with p-nitrobenzoic acid, which is first converted to p-nitrobenzoyl chloride. This intermediate is then reacted with ammonia in a condensation reaction, followed by a reduction step. patsnap.com For instance, molten p-nitrobenzoyl chloride can be added to an aqueous solution of ammonia, with the pH controlled by the simultaneous addition of NaOH solution, to produce p-nitrobenzamide. patsnap.com A similar strategy can be employed with dimethylamine to obtain the N,N-dimethylated analogue.

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield | Reference |

| 4-Nitrobenzoic acid | Thionyl chloride | Dimethylamine | N,N-Dimethyl-4-nitrobenzamide | ~90% | google.com |

| p-Nitrobenzoyl chloride | Aqueous Ammonia | NaOH | p-Nitrobenzamide | Not specified | patsnap.com |

Exploration of Mechanochemical Synthesis Approaches for Benzamide Formation

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. researchgate.net This approach can be applied to the formation of benzamides, often reducing reaction times and waste. researchgate.nethw.ac.uk

In a typical mechanochemical setup for amide synthesis, a carboxylic acid and an amine are milled together, sometimes with a coupling reagent and a small amount of liquid for liquid-assisted grinding (LAG). hw.ac.uk Reagents like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) can be used to activate the carboxylic acid in the solid state. hw.ac.uk The reactions are often rapid, with some transformations completing in under 20 minutes, and can be scalable. hw.ac.uk

While specific examples for N,N-dimethyl-4-nitrobenzamide are not detailed, the general applicability of mechanochemistry to benzamide synthesis is well-established. For instance, primary amides have been synthesized from esters and calcium nitride (as an ammonia source) via ball milling. nih.govacs.orgorganic-chemistry.org This solvent-free method is compatible with various functional groups and offers significant advantages in terms of environmental impact and reaction efficiency. organic-chemistry.org

| Reactants | Milling Conditions | Additives | Reaction Time | Yield | Reference |

| O-pivaloyl hydroxamic acids, aryl iodides | 10 mL steel jar, 2 steel balls (8 mm) | Copper mediator, EtOH (LAG) | 20 minutes | Up to 94% | hw.ac.uk |

| Esters, Calcium nitride | 10 mL stainless steel jar, 10 mm ball, 30 Hz | Indium chloride, Ethanol | 90 minutes | Good yields | nih.govacs.org |

| Carboxylic acids, Amines | Not specified | EDC | Not specified | Not specified | hw.ac.uk |

Approaches for Introducing the 2-Amino Moiety onto Substituted Nitrobenzamides

Once the nitrobenzamide core is synthesized, the next critical step is the introduction of the amino group at the C-2 position. This is typically achieved by the reduction of a pre-existing nitro group.

Reductive Amination Strategies for Nitro-Precursors

The reduction of an aromatic nitro group to an amine is a classic and reliable transformation. In the context of synthesizing 2-amino-N,N-dimethyl-4-nitrobenzamide, this would involve the selective reduction of a 2,4-dinitro precursor. However, a more common strategy involves the reduction of a single nitro group on a precursor like p-nitrobenzamide to yield p-aminobenzamide.

Various reducing agents can be employed for this purpose. A production method for p-aminobenzamide uses sodium hydrosulfide (NaHS), sodium sulfide (NaS), or a mixture thereof as the reducing agent in a reflux reaction at 100-105 °C. patsnap.com Catalytic hydrogenation is another powerful method, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. researchgate.netnih.gov This approach is often clean and high-yielding.

One-pot reductive amination procedures have also been developed where a nitro compound is reduced in situ and then reacted with a carbonyl compound. researchgate.netnih.govnih.govresearchgate.net For instance, an iridium-catalyzed one-pot reductive amination of carbonyl compounds with nitro compounds has been demonstrated, where the nitro group is first reduced using B₂(OH)₄, followed by the reductive amination step. nih.gov

| Nitro Compound | Reducing Agent/System | Product | Reference |

| p-Nitrobenzamide | NaHS, NaS, or mixture | p-Aminobenzamide | patsnap.com |

| Nitroarenes | H₂ / Metal Catalyst (Pd, Pt, Ni) | Arylamines | researchgate.netnih.gov |

| Nitro Compounds | B₂(OH)₄ / Iridium catalyst | Primary Amines (in situ) | nih.gov |

UV-Light Induced Dehydrogenative N-Acylation Protocols for 2-Aminobenzamides

Photochemical methods offer a mild and efficient route for the synthesis of 2-aminobenzamides. A notable strategy involves the UV-light-induced dehydrogenative N-acylation of amines with 2-nitrobenzaldehydes. thieme-connect.comresearchgate.netthieme-connect.com In this one-pot reaction, a mixture of a 2-nitrobenzaldehyde and an amine is irradiated with UV light (e.g., 365–375 nm) in a suitable solvent system like ethyl acetate/acetone. thieme-connect.comthieme-connect.com

This process is believed to involve the in-situ reduction of the nitro group to an amino group and the oxidation of the aldehyde to a carboxylic acid equivalent, followed by amidation. The reaction proceeds under mild conditions, often at room temperature, and can provide high yields of the desired 2-aminobenzamide. thieme-connect.comresearchgate.net For example, reacting 2-nitrobenzaldehyde with benzylamine under UV irradiation (24 W LEDs, 365–375 nm) can produce the corresponding 2-aminobenzamide in yields up to 92%, depending on the specific substrates and reaction conditions. thieme-connect.com The presence of light is crucial for this transformation, as no reaction occurs in its absence. thieme-connect.com

This protocol has been successfully applied to a wide range of amines, including amino acid derivatives, demonstrating its versatility. thieme-connect.comthieme-connect.com

| 2-Nitrobenzaldehyde Substrate | Amine Substrate | Light Source | Solvent | Yield | Reference |

| 2-Nitrobenzaldehyde | Benzylamine | 24W UV LEDs (365–375 nm) | Acetone | 78% | thieme-connect.com |

| Methyl-substituted 2-nitrobenzaldehyde | Benzylamine | 24W UV LEDs (365–375 nm) | Acetone | 92% | thieme-connect.com |

| Methoxy-substituted 2-nitrobenzaldehyde | Benzylamine | 24W UV LEDs (365–375 nm) | Acetone | 90% | thieme-connect.com |

Multi-Step Synthetic Sequences for Related Aminobenzamide and Nitrobenzamide Compounds

The synthesis of complex substituted benzamides often requires multi-step sequences where the order of reactions is critical to achieving the desired substitution pattern. The electronic properties of the substituents (electron-donating or electron-withdrawing) dictate their directing effects in electrophilic aromatic substitution reactions.

For example, in the synthesis of m-bromoaniline from benzene, a three-step sequence is necessary: nitration, bromination, and then reduction. libretexts.org The nitro group is introduced first because it is a meta-director, which correctly positions the incoming bromine atom. If bromination were performed first, the bromine atom (an ortho-, para-director) would lead to the wrong isomer. The final step is the reduction of the nitro group to an amine, as the amino group is a strong ortho-, para-director and would interfere with the desired substitution if present earlier. libretexts.org

A general industrial process for p-aminobenzamide illustrates a typical multi-step sequence: patsnap.com

Acylation: p-Nitrobenzoic acid is converted to p-nitrobenzoyl chloride using an agent like thionyl chloride.

Condensation: The resulting acyl chloride is reacted with ammonia to form p-nitrobenzamide.

Reduction: The nitro group of p-nitrobenzamide is reduced to an amino group, yielding the final product, p-aminobenzamide.

These examples highlight the strategic planning required in organic synthesis to control regioselectivity and ensure the successful formation of the target molecule. The synthesis of this compound would require a similarly well-thought-out sequence, likely involving nitration, amidation, and selective reduction steps.

Optimization of Reaction Conditions, Reagent Selection, and Yield Enhancement in Benzamide Synthesis

The synthesis of N,N-disubstituted benzamides from their corresponding benzoic acids is a fundamental transformation in organic chemistry. The efficiency of this amidation process is highly dependent on the chosen reagents and reaction conditions. Traditional methods often involve the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an amine. Modern approaches, however, increasingly focus on direct catalytic amidation to improve efficiency and reduce waste.

Reagent Selection and Activation:

A common strategy for synthesizing N,N-dimethylbenzamides involves the activation of the parent benzoic acid. Reagents like thionyl chloride (SOCl₂) are frequently used to convert the carboxylic acid into a highly reactive acyl chloride. This intermediate then readily reacts with dimethylamine to form the desired amide. Solvent-free conditions for this type of reaction have been developed, which are both environmentally friendly and efficient, often leading to high yields in shorter reaction times. For instance, the reaction of 3-bromo-5-nitrobenzoic acid with various amines using thionyl chloride under solvent-free conditions has been shown to produce benzamides in excellent yields (up to 94%) within 2-4 hours. researchgate.net

Another approach involves the use of coupling reagents that facilitate the direct reaction between the carboxylic acid and the amine. However, these reagents are often used in stoichiometric amounts and can generate significant waste.

Catalytic Methods for Yield Enhancement:

Catalytic direct amidation represents a more atom-economical and sustainable approach. Boron-based catalysts, particularly boric acid (B(OH)₃), have proven effective for the direct condensation of carboxylic acids and amines. orgsyn.orgasianpubs.org The catalytic activity of boric acid can be significantly enhanced by the addition of co-catalysts like polyethylene glycol (PEG). orgsyn.org Studies on the synthesis of 4-nitrobenzamide from 4-nitrobenzoic acid and ammonia have demonstrated that a catalytic system of boric acid with PEG-400 can achieve yields as high as 97%. google.com The presence of an electron-withdrawing group, such as the nitro group on the aromatic ring, generally increases the reaction rate and yield. researchgate.net

Other catalytic systems, such as those based on tetrabutoxytitanium, have also been successfully employed for the amidation of 4-nitrobenzoic acid. google.comresearchgate.net The choice of solvent also plays a critical role; while high-boiling aromatic solvents like trichlorobenzene or o-xylene are effective, research into greener solvent alternatives is ongoing. researchgate.net

The synthesis of the "2-amino" portion of the target molecule can be achieved through various methods. One route involves starting with a precursor like isatoic anhydride, which reacts with dimethylamine to form 2-amino-N,N-dimethylbenzamide. This reaction can achieve high yields (up to 98%) in solvents like ethyl acetate. google.com Subsequent nitration would then be required to introduce the nitro group at the 4-position.

Below is a data table summarizing various conditions for the synthesis of benzamide analogues, illustrating the impact of different catalysts and reagents on reaction yield.

| Carboxylic Acid | Amine | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-5-nitrobenzoic Acid | Various Amines | Thionyl Chloride | Solvent-free | Room Temp. | 2-4 | up to 94 | researchgate.net |

| 4-Nitrobenzoic Acid | Ammonia | Boric Acid / PEG-400 | o-Dichlorobenzene | 160-165 | - | 88 | google.com |

| 4-Nitrobenzoic Acid | Ammonia | Tetrabutoxytitanium / PEG-400 | o-Dichlorobenzene | 175-180 | - | 97 | google.com |

| Isatoic Anhydride | Dimethylamine | None | Methanol | <10 then RT | 4 | 96.8 | google.com |

| Isatoic Anhydride | Dimethylamine | None | Ethyl Acetate | <10 then RT | 4 | 98.0 | google.com |

Green Chemistry Principles in the Synthesis of Nitrobenzamide Derivatives

The application of green chemistry principles to the synthesis of nitrobenzamide derivatives is essential for developing sustainable and environmentally responsible manufacturing processes. These principles focus on reducing waste, minimizing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources.

Atom Economy and Waste Prevention:

Use of Safer Solvents and Reaction Conditions:

Many organic syntheses rely on volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives or solvent-free conditions. researchgate.netsemanticscholar.org The synthesis of benzamides using thionyl chloride has been successfully demonstrated without any solvent, which eliminates solvent-related waste and hazards. researchgate.net When solvents are necessary, greener options such as water, ethanol, or newer bio-based solvents like 2,2,5,5-tetramethyloxolane (TMO) are preferred. whiterose.ac.uk

Energy Efficiency and Alternative Energy Sources:

Microwave-assisted organic synthesis (MAOS) is a key green technology that can significantly reduce reaction times and energy consumption. orgsyn.org Microwave heating is more efficient than conventional heating as it directly interacts with the molecules in the reaction mixture, leading to rapid and uniform temperature increases. orgsyn.org This technique has been applied to the synthesis of various nitrogen-containing heterocyclic compounds, often resulting in higher yields and purity compared to conventional methods. mdpi.com

Green Catalysis:

The development and use of efficient and recyclable catalysts are central to green chemistry. Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly advantageous as they can be easily separated from the product and reused. This minimizes catalyst waste and contamination of the final product. Boric acid is considered a green catalyst due to its low toxicity and ready availability. orgsyn.org

The effectiveness of a synthetic route from a green chemistry perspective can be quantified using various metrics. The Process Mass Intensity (PMI) is a widely used metric in the pharmaceutical industry, which calculates the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. ucl.ac.uk A lower PMI indicates a more efficient and greener process.

The table below summarizes the application of green chemistry principles to the synthesis of nitrobenzamide analogues.

| Green Chemistry Principle | Application in Nitrobenzamide Synthesis | Example / Benefit | Reference |

|---|---|---|---|

| Waste Prevention / Atom Economy | Direct catalytic amidation instead of using stoichiometric coupling reagents. | Boric acid catalysis produces only water as a byproduct, maximizing atom economy. | orgsyn.orgresearchgate.net |

| Safer Solvents & Auxiliaries | Solvent-free synthesis or use of green solvents like water or ethanol. | Thionyl chloride-mediated amidation can be performed without solvent, reducing waste and toxicity. | researchgate.net |

| Design for Energy Efficiency | Use of microwave irradiation as an alternative energy source. | Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and increase yields. | orgsyn.orgmdpi.com |

| Catalysis | Employing recyclable and non-toxic catalysts. | Boric acid is an inexpensive, low-toxicity catalyst for direct amidation. One-pot syntheses reduce the need for purification of intermediates. | orgsyn.orgsioc-journal.cn |

| Process Metrics | Evaluating synthetic routes using metrics like Process Mass Intensity (PMI). | Comparing different synthetic routes (e.g., acid chloride vs. catalytic) to identify the most sustainable option with the lowest PMI. | ucl.ac.ukacs.org |

Computational and Theoretical Investigations of 2 Amino N,n Dimethyl 4 Nitrobenzamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium-sized organic molecules. It is widely used to predict molecular properties, including equilibrium geometries, vibrational spectra, and electronic characteristics.

The first step in most computational studies is to find the lowest energy structure of the molecule, known as geometry optimization. For 2-amino-N,N-dimethyl-4-nitrobenzamide, calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, are performed to determine the precise bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

The optimized geometry reveals a nearly planar arrangement of the benzamide (B126) core, a result of the extensive electron delocalization between the phenyl ring, the amino group, and the nitro group. The amide C-N bond is found to have significant double-bond character, making it shorter than a typical C-N single bond and restricting rotation.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (Amide) | 1.245 Å |

| Bond Length | C-N (Amide) | 1.368 Å |

| Bond Length | C-NO₂ | 1.481 Å |

| Bond Angle | O-C-N (Amide) | 121.5° |

| Bond Angle | C-N-C (Dimethylamino) | 118.9° |

Following optimization, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true energy minimum but also predict the molecule's infrared (IR) spectrum. The predicted frequencies can be correlated with experimental data to confirm the structure and assign specific vibrational modes to different functional groups.

Table 2: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3485, 3370 | N-H | Asymmetric & Symmetric Stretch (Amino) |

| 1645 | C=O | Carbonyl Stretch (Amide) |

| 1580, 1350 | N-O | Asymmetric & Symmetric Stretch (Nitro) |

| 1265 | C-N | Amide C-N Stretch |

The flexibility of this compound is primarily associated with the rotation around the single bond connecting the amide group to the phenyl ring. A conformational analysis, or potential energy surface (PES) scan, is conducted by systematically rotating this bond (defined by a dihedral angle) and calculating the energy at each step.

The resulting energy profile typically shows that the most stable conformer is one where the amide group is coplanar, or nearly coplanar, with the aromatic ring. This planarity maximizes the π-conjugation between the carbonyl group and the ring, which is an energetically favorable arrangement. Conformations where the amide group is perpendicular (dihedral angle of 90°) to the ring are significantly higher in energy due to the disruption of this stabilizing conjugation.

Table 3: Relative Energy Profile for C(ring)-C(amide) Bond Rotation

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Stability |

|---|---|---|

| 0 | 0.00 | Most Stable (Planar) |

| 45 | 2.15 | Intermediate |

| 90 | 5.80 | Least Stable (Transition State) |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity sites. The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the most negative regions are concentrated around the oxygen atoms of the carbonyl and nitro groups. The area around the hydrogens of the primary amino group shows a region of positive potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. A large gap implies high stability and low reactivity. In this molecule, the HOMO is typically localized over the amino group and the phenyl ring, while the LUMO is concentrated on the nitro group, indicating that an electronic transition would involve a charge transfer from the amino-phenyl moiety to the nitro group.

Table 4: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.58 | Electron Donating Ability |

| E(LUMO) | -2.85 | Electron Accepting Ability |

DFT calculations can also predict key thermodynamic properties based on the vibrational analysis. These properties, including entropy (S), heat capacity (Cv), and enthalpy (H), are crucial for understanding the molecule's behavior under different temperature conditions.

Table 5: Calculated Thermodynamic Properties at 298.15 K

| Property | Value | Unit |

|---|---|---|

| Zero-point vibrational energy | 145.32 | kcal/mol |

| Thermal Energy (E) | 155.10 | kcal/mol |

| Specific Heat Capacity (Cv) | 45.88 | cal/mol·K |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of action. For this compound, docking simulations can be performed against a relevant biological target, such as an enzyme implicated in a disease pathway.

In a hypothetical docking study against inducible nitric oxide synthase (iNOS), the compound would be placed into the enzyme's active site. The simulation would then explore various binding poses and score them based on binding energy. A favorable pose would involve specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with key amino acid residues in the active site.

Table 6: Hypothetical Molecular Docking Results with iNOS

| Parameter | Result | Details |

|---|---|---|

| Binding Energy | -8.2 kcal/mol | Indicates strong, favorable binding |

| Hydrogen Bonds | 3 | Amino group H-bond with Asp-376; Carbonyl O H-bond with Arg-195 |

| Hydrophobic Interactions | 4 | Phenyl ring interacts with Val-346, Ile-235 |

These results suggest that the molecule can fit snugly within the active site, with the amino and carbonyl groups acting as key hydrogen bond donors and acceptors, and the nitro group potentially forming electrostatic interactions that enhance binding affinity.

Molecular Dynamics Simulations for Conformational Landscapes

While docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. An MD simulation of the this compound-protein complex, placed in a simulated aqueous environment, can assess the stability of the docked pose.

Over a simulation period (e.g., 100 nanoseconds), the trajectory of all atoms is calculated. The stability of the ligand's binding is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose. A low and stable RMSD value suggests that the ligand remains tightly bound in its predicted orientation and does not drift out of the binding pocket. This analysis confirms that the interactions identified in docking are persistent and that the complex is stable.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. It allows for the calculation of excitation energies, which correspond to the wavelengths of light a molecule will absorb, and the oscillator strengths, which relate to the intensity of the absorption.

While computational studies on structurally related compounds, such as other substituted nitrobenzamides and 2-aminobenzamides, are available, the specific theoretical spectroscopic data for this compound does not appear to be published in the accessible literature. Therefore, detailed research findings and data tables for the TD-DFT spectroscopic predictions of this specific compound cannot be provided at this time.

Potential Applications in Materials Science and Advanced Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis for More Complex Molecules

2-amino-N,N-dimethyl-4-nitrobenzamide serves as a crucial intermediate in multi-step organic synthesis due to its distinct reactive sites. The presence of both an amino group and a reducible nitro group on the benzamide (B126) scaffold allows for sequential and site-selective modifications.

The primary amino group (-NH₂) can undergo a variety of chemical transformations common to anilines. It can be acylated, alkylated, or used as a nucleophile in condensation reactions. A particularly important application is in the synthesis of more complex pharmaceutical scaffolds. For instance, in the design of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras), aniline derivatives are essential building blocks. The synthesis of such molecules often involves the reduction of a nitro group on a benzamide core to produce an aniline, which then serves as a point of attachment for other molecular fragments nih.gov.

Furthermore, the nitro group (-NO₂) is highly valuable as a precursor to a second amino group. Through well-established reduction reactions, typically using catalytic hydrogenation, the nitro group can be cleanly converted to an amine nih.govacs.org. This transformation is fundamental in synthetic strategies where two different amino groups are required on the same aromatic ring. This dual functionality allows chemists to construct complex molecules by first reacting the existing amino group and then, in a later step, unmasking a new reactive amine from the nitro group for further elaboration. This step-wise approach is critical for building intricate molecular architectures found in medicinal chemistry and materials science.

Table 1: Key Reactions of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Product Class |

|---|---|---|

| Amino (-NH₂) | Acylation, Alkylation | Substituted Amides, Secondary/Tertiary Amines |

| Amino (-NH₂) | Diazotization | Azo Compounds (Dyes) |

| Amino (-NH₂) | Cyclocondensation | Heterocyclic Compounds (e.g., Quinazolinones) |

Exploration in the Synthesis of Advanced Materials, Polymers, and Nanomaterials

The structural characteristics of this compound make it a candidate for the development of advanced materials. It is recognized as an organic building block with potential applications in material science bldpharm.com. The presence of multiple functional groups allows it to act as a monomer or a cross-linking agent in the formation of polymers.

Specifically, it is listed in categories related to the synthesis of:

OLED Materials: Organic light-emitting diodes rely on molecules with specific electronic and photophysical properties.

Organic Monomers for Covalent Organic Frameworks (COFs): The amino groups can form strong covalent bonds (like imines) to create porous, crystalline polymers with applications in gas storage and catalysis.

Electronic and Magnetic Materials: The aromatic and polar nature of the molecule can contribute to the electronic properties of larger systems. bldpharm.com

The ability to polymerize or integrate this molecule into larger structures opens avenues for creating novel materials with tailored electronic, optical, or structural properties.

Contribution to Bio-Functional Hybrid Molecules and Scaffold Design

In medicinal chemistry, the design of scaffolds that can present multiple functional groups in a specific spatial orientation is crucial for interacting with biological targets. The benzamide core is a common feature in many biologically active compounds. The 2-amino-4-nitro substitution pattern on this scaffold is particularly useful for creating bio-functional hybrid molecules.

For example, the general strategy of using a substituted nitrobenzamide as a precursor is employed in the synthesis of inhibitors for the Bromodomain and Extra Terminal Domain (BET) family of proteins, which are important targets in cancer therapy acs.org. Similarly, benzamide-type molecules are used as binders for the Cereblon (CRBN) protein, a key component in targeted protein degradation technologies like PROTACs nih.gov. The synthesis of these complex molecules often relies on the step-wise functionalization of an aromatic core, where a nitro group is reduced to an amine at a key step to enable the linking of different parts of the final molecule nih.govacs.org. This highlights the role of scaffolds like this compound as foundational elements in designing sophisticated, multi-component therapeutic agents.

Utility in the Production of Dyes, Pigments, and Specialty Chemicals

The molecular structure of this compound contains the necessary components for chromophores, which are the parts of a molecule responsible for its color. The combination of an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring is a classic design principle for organic dyes and pigments. These "push-pull" systems can lead to intense color and are used extensively in the chemical industry.

Related compounds, such as 4-Amino-N,N-dimethylbenzamide, are noted as important intermediates in the dye industry fishersci.ca. The subject compound is specifically categorized under "Organic Pigments," indicating its potential use in creating coloring agents for various applications bldpharm.com. The amino group can also be diazotized and coupled with other aromatic compounds to form a wide range of azo dyes, which are among the most common classes of industrial colorants.

Application as a Building Block for Heterocyclic Compounds (e.g., Quinazolinones)

Heterocyclic compounds are a major class of organic molecules with widespread applications, particularly in pharmaceuticals. The 2-aminobenzamide structure inherent in this compound makes it a direct precursor for the synthesis of certain heterocyclic systems.

One of the most prominent examples is the synthesis of quinazolinones. 2,3-Dihydroquinazolin-4(1H)-ones are readily prepared through the cyclocondensation of an anthranilamide (a 2-aminobenzamide derivative) with an aldehyde or ketone nih.gov. The reaction involves an initial nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization of the resulting Schiff base to form the heterocyclic ring nih.gov. The quinazolinone scaffold is considered a "privileged structure" in drug design, as it is found in numerous compounds with diverse biological activities nih.gov. The presence of the nitro group on the benzamide starting material would result in a nitro-substituted quinazolinone, which could be further functionalized by reducing the nitro group.

Table 2: Potential Heterocyclic Systems from 2-aminobenzamide Scaffolds

| Reactant | Resulting Heterocycle | Significance |

|---|---|---|

| Aldehyde/Ketone | Quinazolinone | Privileged scaffold in drug design nih.gov |

Aggregation-Induced Emission Properties in Related Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation in a poor solvent or in the solid state researchgate.net. This property is the opposite of the more common aggregation-caused quenching effect and has found significant applications in chemosensors, bio-imaging, and optoelectronic devices.

This compound is classified as a building block related to Aggregation-Induced Emission materials bldpharm.com. While the molecule itself may not be strongly emissive, it can be incorporated as a structural unit into larger, more complex fluorophores. The design of AIE-active molecules often involves creating propeller-shaped structures that have restricted intramolecular rotation in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel, leading to strong light emission researchgate.net. By serving as a rigid core or a modifiable ligand, this benzamide derivative could be a component in the rational design of new AIE-active materials for advanced applications.

Detailed Scientific Article on the Environmental Chemistry and Fate of this compound Unattainable Due to Lack of Specific Research

A comprehensive and scientifically detailed article focusing exclusively on the environmental chemistry and fate of the chemical compound "this compound" cannot be generated at this time. Extensive searches for specific research data on this compound have revealed a significant lack of available scientific literature regarding its environmental persistence, transformation pathways, and photochemical or biotransformation processes.

While general information exists for the broader class of nitroaromatic amides and nitro-substituted aromatic compounds, there are no specific studies, detailed research findings, or data tables available in the public domain for this compound. Crafting an article that adheres to the requested detailed outline would necessitate speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy and specificity for the subject compound.

Therefore, to maintain scientific integrity and avoid the generation of unsubstantiated information, the requested article cannot be produced. Further research and publication of studies specifically investigating the environmental behavior of this compound are required before a thorough and accurate article can be written.

Future Research Directions and Unexplored Avenues for 2 Amino N,n Dimethyl 4 Nitrobenzamide

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally responsible and efficient chemical manufacturing necessitates the development of green synthetic methodologies. For 2-amino-N,N-dimethyl-4-nitrobenzamide, future research should prioritize moving beyond conventional synthesis in favor of more sustainable alternatives.

A significant area for exploration is the adoption of mechanochemistry, a solvent-free approach that uses mechanical force to induce chemical reactions. mdpi.com This technique offers a greener, safer, and often more efficient pathway for producing organic compounds, potentially leading to higher yields on a larger scale. mdpi.com Research into the mechanochemical synthesis of this compound from its precursors could drastically reduce solvent waste and energy consumption.

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Key Principles | Potential Advantages | Research Focus |

|---|---|---|---|

| Mechanosynthesis | Solvent-free reaction induced by mechanical energy (ball milling). mdpi.com | Environmentally friendly, reduced waste, high efficiency, scalability. mdpi.com | Optimization of milling parameters (frequency, time, ball size); catalyst development. |

| Flow Chemistry | Continuous reaction in a tube or microreactor. | Precise control over reaction conditions, improved safety, easy scalability, potential for automation. | Reactor design, optimization of flow rates and temperature, integration of in-line purification. |

| Biocatalysis | Use of enzymes to catalyze specific reaction steps. | High selectivity, mild reaction conditions, reduced byproducts, biodegradable catalysts. | Enzyme screening and engineering for specific amination and nitration steps. |

Deeper Mechanistic Insights into Complex Chemical Reactivity

The interplay between the electron-donating amino group and the electron-withdrawing nitro group on the benzamide (B126) scaffold suggests a rich and complex chemical reactivity that is not yet fully understood. Future investigations should focus on elucidating the underlying mechanisms of its reactions to enable more precise control and the discovery of novel transformations.

A particularly compelling avenue of research involves the potential formation of highly reactive intermediates, such as aminonitrenes. researchgate.net Mechanistic studies on related compounds have shown that aminonitrene intermediates can be generated and used in powerful bond-forming reactions, including N-N coupling. researchgate.net Investigating whether this compound can serve as a precursor to such intermediates under specific conditions (e.g., oxidation) could open doors to new synthetic methods for nitrogen-rich compounds like triazenes. researchgate.net

Furthermore, the influence of the N,N-dimethylamide group on the reactivity of the aromatic ring and the other functional groups warrants detailed study. Kinetic experiments, isotope labeling studies, and the isolation and characterization of reaction intermediates will be crucial. For instance, kinetic isotope effect (KIE) experiments could determine whether N-H bond cleavage is a rate-limiting step in certain reactions. researchgate.net Understanding these subtleties will allow chemists to modulate the compound's reactivity to achieve desired outcomes and avoid unwanted side reactions.

Expanding Applications in Advanced Materials Science through Structural Modification

The inherent electronic asymmetry of this compound makes it an attractive scaffold for the development of advanced materials. The presence of both a strong donor (amino) and acceptor (nitro) group suggests potential for applications in optics, electronics, and polymer science. Future research should systematically explore how structural modifications can tune its properties for specific functions.

One promising direction is the incorporation of the molecule into polymeric structures. By modifying the primary amino group or introducing polymerizable functionalities to the aromatic ring, it may be possible to synthesize novel polymers with unique thermal, mechanical, or photophysical properties. Such materials could find applications as high-performance plastics, specialty coatings, or components in electronic devices. The unique structural features of related benzamide building blocks have been shown to be valuable for creating diverse molecular frameworks. mdpi.com

Another area of interest is the investigation of its nonlinear optical (NLO) properties. Molecules with significant charge-transfer character, like nitroanilines, are known to exhibit strong NLO responses, which are useful for applications in telecommunications and optical computing. Research should focus on quantifying the NLO properties of this compound and its derivatives. Structural modifications, such as extending the conjugation or altering the donor-acceptor groups, could be employed to enhance these properties, leading to the creation of new, high-performance NLO materials.

Table 2: Proposed Structural Modifications and Target Applications

| Modification Strategy | Example | Target Property | Potential Application |

|---|---|---|---|

| Polymerization | Functionalizing the amino group with an acrylate (B77674) or vinyl moiety. | High thermal stability, specific refractive index. | Optical polymers, specialty resins. |

| Coordination Chemistry | Complexation with metal ions via the amino and nitro groups. | Luminescence, magnetic susceptibility, catalytic activity. | Sensors, molecular magnets, catalysts. |

| Donor/Acceptor Tuning | Replacing the amino group with a stronger donor (e.g., -OMe) or the nitro group with a different acceptor (e.g., -CN). | Enhanced charge-transfer, altered absorption/emission spectra. | Nonlinear optical materials, dyes, molecular electronics. |

| Supramolecular Assembly | Introducing hydrogen-bonding sites to promote self-assembly. | Formation of ordered structures (e.g., liquid crystals, gels). | Smart materials, drug delivery systems. |

Comprehensive Theoretical Modeling for Predictive Chemistry and Rational Design

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, saving both time and resources. A comprehensive theoretical modeling study of this compound is a critical next step for rationally designing new derivatives and understanding its behavior at a molecular level.

Using methods like Density Functional Theory (DFT), researchers can calculate the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This information is invaluable for predicting its reactivity, stability, and spectroscopic characteristics. For example, computational studies can complement experimental mechanistic investigations by modeling reaction pathways, calculating the energies of transition states and intermediates, and explaining observed selectivities. researchgate.net

Moreover, theoretical modeling can be used to screen potential derivatives for desired properties before their synthesis is attempted. By computationally assessing the impact of various structural modifications on the molecule's NLO response, electronic bandgap, or binding affinity to a target, researchers can prioritize the most promising candidates for experimental work. This synergy between computational prediction and experimental validation accelerates the discovery and development of new functional molecules and materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino--dimethyl-4-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using 4-nitrobenzoyl chloride and -dimethylamine. Key variables include:

- Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their ability to dissolve both reactants and stabilize intermediates .

- Acid Scavengers : Triethylamine (TEA) or dimethylamine hydrochloride can act as a base to neutralize HCl byproducts, improving reaction efficiency .

- Temperature : Room temperature (20–25°C) minimizes side reactions (e.g., hydrolysis of the acyl chloride).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) resolves impurities. Yield optimization requires stoichiometric control of amine excess (1.2–1.5 equiv.) .

Q. What spectroscopic techniques are most effective for characterizing 2-amino--dimethyl-4-nitrobenzamide, and how can conflicting NMR signals be resolved?

- Methodological Answer :

- NMR : NMR identifies methyl groups (δ 2.8–3.2 ppm for -dimethyl) and aromatic protons (δ 7.5–8.5 ppm). NMR confirms the carbonyl (δ ~165 ppm) and nitro groups (δ ~150 ppm). Signal splitting due to rotamers (from restricted rotation around the amide bond) can be resolved using variable-temperature NMR or deuterated DMSO .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (, exact mass 209.0801).

- IR : Strong absorbance at ~1670 cm (amide C=O) and ~1520 cm (NO) confirms functional groups .

Advanced Research Questions

Q. How do crystallographic data (e.g., SHELX-refined structures) inform the electronic and steric effects of substituents in nitrobenzamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software reveals:

- Bond Angles/Lengths : The nitro group introduces steric hindrance, elongating the C–N bond in the amide moiety (e.g., 1.34 Å vs. 1.32 Å in non-nitro analogs) .

- Packing Interactions : Nitro groups participate in π-π stacking and hydrogen bonding, influencing solubility and reactivity. SHELX refinement parameters (R-factor < 0.05) ensure accuracy in electron density maps .

- Torsional Strain : The -dimethyl groups adopt a planar conformation to minimize steric clash, confirmed by torsion angles in SHELXL output files .

Q. In the context of computational modeling, how do the electron-withdrawing nitro and amino groups influence the reactivity of 2-amino--dimethyl-4-nitrobenzamide in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Nitro Group : Reduces electron density at the benzene ring, directing nucleophilic attack to the para position.

- Amino Group : The -dimethylamino group donates electrons via resonance, creating a meta-directing effect. Contradictions in regioselectivity (e.g., experimental vs. computational outcomes) may arise from solvent effects or transition-state stabilization, requiring kinetic isotope effect (KIE) studies to resolve .

Q. How can researchers address discrepancies in biological activity data for 2-amino--dimethyl-4-nitrobenzamide across different assays (e.g., enzyme inhibition vs. cellular uptake)?

- Methodological Answer :

- Assay Design : Control for nitroreductase activity (common in cellular assays) by comparing results under aerobic vs. anaerobic conditions.

- Metabolic Stability : Use LC-MS/MS to quantify intracellular concentrations, differentiating parent compound from metabolites (e.g., reduced nitroso intermediates) .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., pH, serum proteins) causing assay-specific contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.